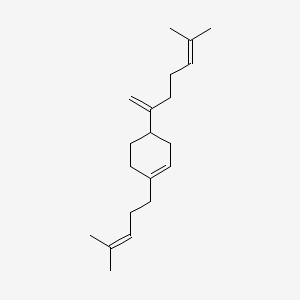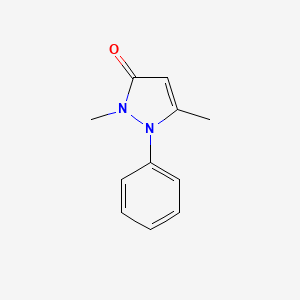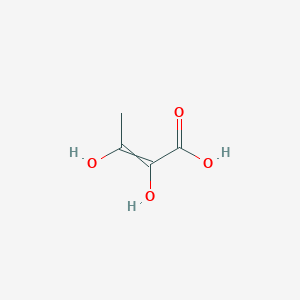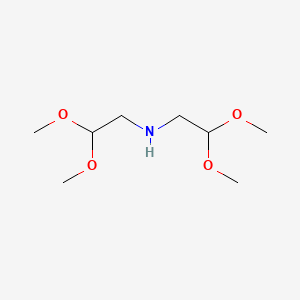
Bis(2,2-dimethoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-dimethoxyethyl)amine: is an organic compound with the molecular formula C8H19NO4 and a molecular weight of 193.24 g/mol . It is a secondary amine characterized by the presence of two 2,2-dimethoxyethyl groups attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2,2-dimethoxyethyl)amine can be synthesized through a one-pot chemoselective synthesis involving the oxidation of a primary aliphatic amine substrate in the presence of a second amine used as the alkylating agent . The key step in this process is the o-iminoquinone-mediated chemoselective catalytic oxidation, which allows for the rapid synthesis of secondary amines in moderate to good yields .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high atom economy processes and ambient temperature and pressure conditions to ensure efficient and environmentally friendly synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2-dimethoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include o-iminoquinone and other catalytic oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various alkylating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include secondary amines, primary amines, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bis(2,2-dimethoxyethyl)amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which bis(2,2-dimethoxyethyl)amine exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound can form stable complexes with metal ions and participate in catalytic processes . Its molecular targets and pathways include interactions with enzymes and other biological macromolecules, leading to the formation of biologically active compounds .
Comparación Con Compuestos Similares
- N-(2,2-Dimethoxyethyl)-2,2-dimethoxyethanamine
- Ethanamine, N-(2,2-dimethoxyethyl)-2,2-dimethoxy-
Comparison: Bis(2,2-dimethoxyethyl)amine is unique due to its specific structure, which allows for selective reactions and the formation of stable complexes with metal ions . Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a valuable reagent in various chemical and biological applications .
Propiedades
Número CAS |
56548-04-0 |
|---|---|
Fórmula molecular |
C8H19NO4 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C8H19NO4/c1-10-7(11-2)5-9-6-8(12-3)13-4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
OMMFDGDFQAYQFM-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCC(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


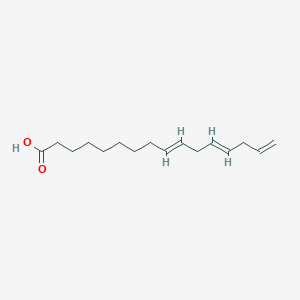


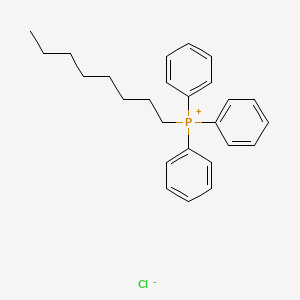
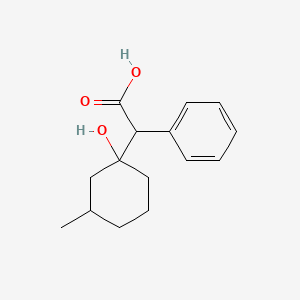
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
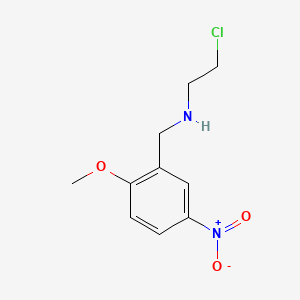
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
